![molecular formula C21H20N4O B293012 13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B293012.png)
13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound with a fused pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves multiple steps. One common method includes the condensation of pyrimidine derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with specific acylating agents can lead to the formation of the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure . Industrial production methods often involve optimizing these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like amino or hydroxyl groups can be introduced.
Common reagents used in these reactions include acylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves the inhibition of protein kinases, which are essential enzymes for cell growth and differentiation . By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also exhibit biological activities and are used in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to the 5-one derivatives, these compounds have potential therapeutic applications.
The uniqueness of 9-Methyl-7-phenyl-4-(1-piperidinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine lies in its specific substitution pattern and the presence of the piperidinyl group, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
13-methyl-11-phenyl-6-piperidin-1-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C21H20N4O/c1-14-12-16(15-8-4-2-5-9-15)24-21-17(14)18-19(26-21)20(23-13-22-18)25-10-6-3-7-11-25/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |
InChI Key |
JOKTYLMRMFDQEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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